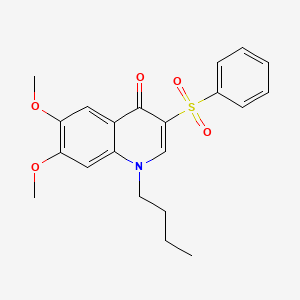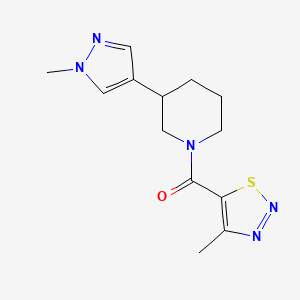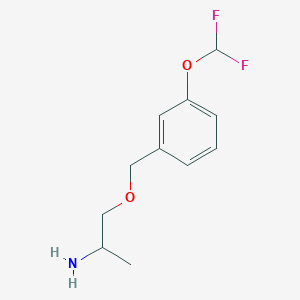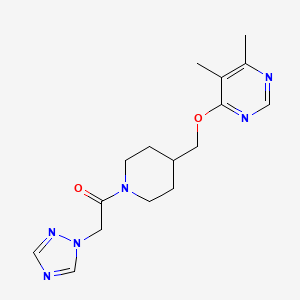![molecular formula C10H16N2O2S B2509466 [(Dimethylamino)sulfonyl]methylbenzylamine CAS No. 15211-25-3](/img/structure/B2509466.png)
[(Dimethylamino)sulfonyl]methylbenzylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Dimethylamino)sulfonyl]methylbenzylamine, also known as DBMBA, is a chemical compound that has gained significant attention in the field of scientific research. It is a versatile molecule that has been used in various studies due to its unique properties. DBMBA is a member of the sulfonyl group, which is known for its biological activities.
科学的研究の応用
[(Dimethylamino)sulfonyl]methylbenzylamine has been extensively used in scientific research due to its unique properties. It has been shown to have anti-tumor, anti-inflammatory, and anti-bacterial activities. [(Dimethylamino)sulfonyl]methylbenzylamine has also been used as a building block in the synthesis of various biologically active molecules. It has been reported to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. [(Dimethylamino)sulfonyl]methylbenzylamine has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, [(Dimethylamino)sulfonyl]methylbenzylamine has been used as a starting material for the synthesis of various anti-bacterial agents.
作用機序
The mechanism of action of [(Dimethylamino)sulfonyl]methylbenzylamine is not fully understood. However, it has been suggested that [(Dimethylamino)sulfonyl]methylbenzylamine inhibits the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for DNA replication and cell division. This inhibition leads to the arrest of cell growth and ultimately cell death. [(Dimethylamino)sulfonyl]methylbenzylamine has also been shown to inhibit the activity of certain transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
[(Dimethylamino)sulfonyl]methylbenzylamine has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis, which is a programmed cell death, in cancer cells. [(Dimethylamino)sulfonyl]methylbenzylamine has also been shown to reduce the production of reactive oxygen species, which are known to play a role in the development of various diseases. Furthermore, [(Dimethylamino)sulfonyl]methylbenzylamine has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using [(Dimethylamino)sulfonyl]methylbenzylamine in lab experiments is its versatility. It can be used as a building block in the synthesis of various biologically active molecules. Furthermore, [(Dimethylamino)sulfonyl]methylbenzylamine has been shown to have anti-tumor, anti-inflammatory, and anti-bacterial activities, making it a promising candidate for drug development. However, one of the limitations of using [(Dimethylamino)sulfonyl]methylbenzylamine in lab experiments is its toxicity. [(Dimethylamino)sulfonyl]methylbenzylamine has been shown to be toxic to certain cell lines, which limits its use in certain experiments.
将来の方向性
There are several future directions for the research on [(Dimethylamino)sulfonyl]methylbenzylamine. One of the directions is the development of [(Dimethylamino)sulfonyl]methylbenzylamine-based anti-cancer agents. [(Dimethylamino)sulfonyl]methylbenzylamine has been shown to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy. Furthermore, the development of [(Dimethylamino)sulfonyl]methylbenzylamine-based anti-inflammatory agents is another future direction. [(Dimethylamino)sulfonyl]methylbenzylamine has been shown to have anti-inflammatory effects, which can be exploited for the development of anti-inflammatory drugs. Additionally, the study of the mechanism of action of [(Dimethylamino)sulfonyl]methylbenzylamine is another future direction. Understanding the mechanism of action of [(Dimethylamino)sulfonyl]methylbenzylamine can lead to the development of more effective drugs.
Conclusion:
In conclusion, [(Dimethylamino)sulfonyl]methylbenzylamine is a versatile molecule that has gained significant attention in the field of scientific research. It has been shown to have anti-tumor, anti-inflammatory, and anti-bacterial activities. [(Dimethylamino)sulfonyl]methylbenzylamine has also been used as a building block in the synthesis of various biologically active molecules. The synthesis of [(Dimethylamino)sulfonyl]methylbenzylamine can be achieved by the reaction of benzyl chloride with dimethylaminosulfur trifluoride in the presence of a base. The mechanism of action of [(Dimethylamino)sulfonyl]methylbenzylamine is not fully understood, but it has been suggested that it inhibits the activity of enzymes involved in the biosynthesis of nucleotides. [(Dimethylamino)sulfonyl]methylbenzylamine has various biochemical and physiological effects, including the induction of apoptosis and the reduction of reactive oxygen species. One of the advantages of using [(Dimethylamino)sulfonyl]methylbenzylamine in lab experiments is its versatility, while one of the limitations is its toxicity. Finally, there are several future directions for the research on [(Dimethylamino)sulfonyl]methylbenzylamine, including the development of [(Dimethylamino)sulfonyl]methylbenzylamine-based anti-cancer and anti-inflammatory agents, and the study of its mechanism of action.
合成法
[(Dimethylamino)sulfonyl]methylbenzylamine can be synthesized by the reaction of benzyl chloride with dimethylaminosulfur trifluoride in the presence of a base. This reaction results in the formation of [(Dimethylamino)sulfonyl]methylbenzylamine as a white crystalline solid. The yield of [(Dimethylamino)sulfonyl]methylbenzylamine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
特性
IUPAC Name |
N-(dimethylsulfamoyl)-N-methyl-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-11(2)15(13,14)12(3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKFGSGLRPFIAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(C)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Dimethylamino)sulfonyl]methylbenzylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromo-2-fluorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2509383.png)



![N-([2,2'-bifuran]-5-ylmethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B2509388.png)



![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2509397.png)
![N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509399.png)
![(E)-4-(Dimethylamino)-N-[1-(oxan-4-yl)propan-2-yl]but-2-enamide](/img/structure/B2509400.png)
![(4-(Tert-butyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2509403.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide hydrochloride](/img/structure/B2509406.png)